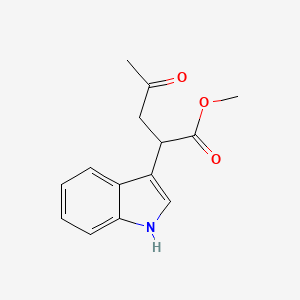![molecular formula C14H13N3O2S B11532704 N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B11532704.png)
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide typically involves the reaction of 1,3,4-thiadiazole derivatives with benzofuran carboxylic acid derivatives. One common method involves the use of hydrazonoyl halides and hydrazinecarbothioamide as starting materials . The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzofuran derivatives with different functional groups .
Scientific Research Applications
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of their functions . Additionally, the compound may interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar chemical reactivity and biological activities.
Benzofuran Derivatives: Compounds containing the benzofuran ring also show similar properties, particularly in terms of their electronic and optical characteristics.
Uniqueness
N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is unique due to the combination of the thiadiazole and benzofuran rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and enhances the compound’s potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2S/c1-8(2)13-16-17-14(20-13)15-12(18)11-7-9-5-3-4-6-10(9)19-11/h3-8H,1-2H3,(H,15,17,18) |
InChI Key |
BDGLMMJQDJGLHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3O2 |
solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Phenylcarbonyl)amino]phenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B11532624.png)

![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}adamantane-1-carboxamide](/img/structure/B11532639.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B11532640.png)
![N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11532645.png)
![2-[(E)-{2-[(2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B11532650.png)
![2-{(E)-[2-(4-bromophenyl)hydrazinylidene]methyl}-4,6-dinitrophenol](/img/structure/B11532653.png)
![N-({N'-[(1E)-1-(4-Chlorophenyl)ethylidene]hydrazinecarbonyl}methyl)-4-ethoxy-N-(4-methylphenyl)benzene-1-sulfonamide](/img/structure/B11532663.png)
![4-(3-{[(3,5-Dimethoxyphenyl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B11532675.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N-(2-methoxyethyl)-2-oxoacetamide](/img/structure/B11532677.png)

![2-[4-Chloro-2-methyl(phenylsulfonyl)anilino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11532687.png)
![4-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11532688.png)
![3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide](/img/structure/B11532689.png)
